N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that features a pyrrolidinone ring, which is a five-membered lactam
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor, a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated calcium ion influx from the endoplasmic reticulum to the mitochondria, providing other important brain cell functions .
Mode of Action
this compound acts as an allosteric modulator of the sigma-1 receptor . When used in combination with endogenous or exogenous agonists, it demonstrates potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The compound’s action on the sigma-1 receptor influences several biochemical pathways. By regulating calcium ion influx, it affects various downstream effects related to calcium signaling . Additionally, it modulates neurotransmitters such as acetylcholine, glutamate, and noradrenaline .
Pharmacokinetics
The introduction of fluorine atoms in the structure of this compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These modifications are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its potent anti-seizure, antidepressant, and cognition-enhancing effects . These effects are a result of its interaction with the sigma-1 receptor and the subsequent modulation of various biochemical pathways .
Future Directions
The future directions for research on “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide” and similar compounds could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are subsequently reduced . Another method involves the ozonation of N-Boc-protected derivatives followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Catalytic hydrogenation can reduce double bonds and eliminate hydroxy groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic with a similar pyrrolidinone structure.
E1R: A sigma-1 receptor modulator with a fluorinated pyrrolidinone structure.
Prolinol: Another pyrrolidine derivative with different biological activity.
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and acetamide groups contribute to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-12(18-2)11(8-10)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZNSQYDFAXLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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